Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
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Overview
Description
Preparation Methods
The preparation of AL-3803 involves several synthetic routes and reaction conditions. One common method includes the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 milligrams per milliliter . This solution is then mixed with polyethylene glycol 300 (PEG300) and Tween 80, followed by the addition of deionized water to achieve the desired concentration . The preparation method ensures the stability and solubility of the compound for various experimental applications.
Chemical Reactions Analysis
AL-3803 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aqueous ammonia, sodium hydroxide, and various acids . For instance, the compound reacts with aqueous ammonia to produce a white gelatinous precipitate of aluminum hydroxide (Al(OH)3) . This reaction is indicative of the compound’s amphoteric nature, allowing it to dissolve in both acidic and basic conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AL-3803 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions and as a standard for analytical techniques . In biology, the compound is employed in studies related to cellular processes and molecular interactions . In medicine, AL-3803 is investigated for its potential therapeutic effects, particularly in the development of new drugs . Industrially, the compound is used in the formulation of various products, including pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism of action of AL-3803 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The precise molecular targets and pathways involved depend on the specific application and experimental conditions.
Comparison with Similar Compounds
AL-3803 can be compared with other similar bio-active compounds, such as sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) and other aluminum-based reagents . While both compounds share some chemical properties, AL-3803 is unique in its specific molecular structure and bioactivity . This uniqueness makes it particularly valuable for certain research applications where other compounds may not be as effective.
References
Properties
CAS No. |
145555-03-9 |
---|---|
Molecular Formula |
C16H10F2N2O3 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
(9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)/t16-/m0/s1 |
InChI Key |
FYDPXVSFSSBHGW-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1C3=C([C@@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |
SMILES |
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AL-3803; AL 3803; AL3803; (-)-AL03152; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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